molecular formula C18H31O2- B1261792 (6Z,9Z)-octadecadienoate

(6Z,9Z)-octadecadienoate

Cat. No. B1261792
M. Wt: 279.4 g/mol
InChI Key: ZMKDEQUXYDZSNN-UTJQPWESSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z,9Z)-octadecadienoate is an octadecadienoate obtained by deprotonation of the carboxy group of (6Z,9Z)-octadecadienoic acid;  major species at pH 7.3. It is a conjugate base of a (6Z,9Z)-octadecadienoic acid.

Scientific Research Applications

Oxidation Stability and Lipid Peroxidation Markers

  • (6Z,9Z)-octadecadienoate derivatives, such as hydroxy acids from this fatty acid, have been studied for their stability under various oxidation conditions. Notably, these derivatives, like 9-HODE and 13-HODE, show significant stability in various oxidation experiments, making them ideal markers for lipid peroxidation processes (Spiteller & Spiteller, 1997).

Novel Compounds from Natural Sources

  • New unsaturated fatty acids closely related to (6Z,9Z)-octadecadienoate have been discovered in natural sources like mangrove rhizosphere soil-derived fungus. These compounds exhibit significant antifungal activities, suggesting potential applications in agriculture and biotechnology (Liang et al., 2019).

Chemical Analysis and Derivatization Techniques

  • Research has been conducted on the derivatization of (6Z,9Z)-octadecadienoate isomers for analytical purposes. Techniques like dimethyl disulfide derivatization have been developed to distinguish between different configurational isomers of this fatty acid, which is crucial for accurate chemical analysis (Carballeira & Cruz, 1996).

Isomer Identification and Characterization

  • Identification and characterization of various isomers of methyl linoleate hydroperoxide, which include derivatives of (6Z,9Z)-octadecadienoate, have been conducted. This research provides insights into the composition and behavior of these compounds, essential for understanding their biological and chemical properties (Tokita & Morita, 2000).

Metabolism and Physiological Mediators

  • Studies have also focused on the metabolic pathways of (6Z,9Z)-octadecadienoate derivatives in human leukocytes, exploring their role as physiological mediators. Such research contributes to our understanding of the metabolic fate and biological significance of these fatty acids (Reinaud et al., 1989).

properties

Product Name

(6Z,9Z)-octadecadienoate

Molecular Formula

C18H31O2-

Molecular Weight

279.4 g/mol

IUPAC Name

(6Z,9Z)-octadeca-6,9-dienoate

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,12-13H,2-8,11,14-17H2,1H3,(H,19,20)/p-1/b10-9-,13-12-

InChI Key

ZMKDEQUXYDZSNN-UTJQPWESSA-M

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\CCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCC=CCCCCC(=O)[O-]

synonyms

6,9-linoleic acid
isolinoleic acid
octadeca-6,9-dienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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